H-L-Phe(4-NEt2)-OH
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Overview
Description
H-L-Phe(4-NEt2)-OH is a synthetic derivative of phenylalanine, an essential amino acid. This compound features a diethylamino group attached to the para position of the phenyl ring, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Phe(4-NEt2)-OH typically involves the following steps:
Starting Material: The synthesis begins with L-phenylalanine.
Nitration: The phenyl ring of L-phenylalanine is nitrated to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated using diethylamine to form the diethylamino group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
H-L-Phe(4-NEt2)-OH can undergo various chemical reactions, including:
Oxidation: The diethylamino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitroso or nitro derivative, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of H-L-Phe(4-NEt2)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity and specificity, leading to altered biological activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound without the diethylamino group.
H-L-Phe(4-NH2)-OH: A derivative with an amino group instead of a diethylamino group.
H-L-Phe(4-NO2)-OH: A derivative with a nitro group.
Uniqueness
H-L-Phe(4-NEt2)-OH is unique due to the presence of the diethylamino group, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(diethylamino)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)11-7-5-10(6-8-11)9-12(14)13(16)17/h5-8,12H,3-4,9,14H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBDYJBUJGEPQD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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